molecular formula C20H22ClNO2 B610885 S(+)-MDO-NPA HCl CAS No. 113678-73-2

S(+)-MDO-NPA HCl

Número de catálogo: B610885
Número CAS: 113678-73-2
Peso molecular: 343.851
Clave InChI: UKUPWPFLDMXNBA-NTISSMGPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Chemical Structure and Mechanism S(+)-MDO-NPA HCl (S(+)-10,11-Methylenedioxy-N-n-propylnoraporphine hydrochloride) is a stereospecific prodrug of N-n-propylnorapomorphine (NPA), a dopamine receptor ligand. Its structure includes a methylenedioxy bridge at the C-10,11 positions and an N-n-propyl substitution, which enhances lipophilicity and central nervous system (CNS) penetration . The S(+) enantiomer exhibits selective antagonism of dopamine receptors in the limbic forebrain, sparing extrapyramidal pathways, which reduces side effects like motor dysfunction .

Pharmacology and Applications
In vivo, S(+)-MDO-NPA is metabolized to NPA, acting as a long-acting dopamine agonist. It demonstrates efficacy in:

  • Duodenal Ulcer Treatment: Reducing ulcer severity in rodent models by 75% (vs. 25% for NPA alone) via sustained dopamine receptor modulation .
  • Anticonvulsant Activity: Indirect evidence suggests dopaminergic pathways may inhibit seizures, though further studies are needed .

Propiedades

Número CAS

113678-73-2

Fórmula molecular

C20H22ClNO2

Peso molecular

343.851

Nombre IUPAC

S(+)-Methylenedioxy-N-propylnoraporphine Hydrochloride

InChI

InChI=1S/C20H21NO2.ClH/c1-2-8-21-9-7-14-11-17-20(23-12-22-17)19-15-6-4-3-5-13(15)10-16(21)18(14)19;/h3-6,11,16H,2,7-10,12H2,1H3;1H/t16-;/m0./s1

Clave InChI

UKUPWPFLDMXNBA-NTISSMGPSA-N

SMILES

[H][C@@]1(CC2=C3C=CC=C2)N(CCC)CCC4=C1C3=C(OCO5)C5=C4.[H]Cl

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

S(+)-MDO-NPA HCl

Origen del producto

United States

Comparación Con Compuestos Similares

N-n-Propylnorapomorphine (NPA)

Parameter S(+)-MDO-NPA HCl NPA
Bioavailability Prolonged (prodrug conversion) Shorter half-life (direct agonist)
Receptor Selectivity Limbic forebrain-specific Broader CNS targets
Duodenal Ulcer Efficacy 75% reduction 25% reduction
Clinical Use Experimental (oral long-acting) Limited due to rapid metabolism

Key Insight : S(+)-MDO-NPA’s prodrug design enhances therapeutic duration and target specificity compared to NPA.

R(−)-MDO-NPA HCl (Stereoisomer)

Parameter S(+)-MDO-NPA HCl R(−)-MDO-NPA HCl
Dopamine Receptor Activity Limbic-selective antagonism Non-selective basal ganglia effects
Behavioral Effects Inhibits nucleus accumbens arousal Induces striatal head-turning
Therapeutic Window Wider (reduced extrapyramidal side effects) Narrower (motor side effects)

Key Insight : Stereochemistry critically determines receptor targeting and safety profiles.

Aporphine Alkaloids (Structural Analogs)

  • Nuciferine: Structure: Lacks methylenedioxy and N-propyl groups. Activity: Serotonin receptor modulation > dopamine . Therapeutic Use: Limited CNS applications due to off-target effects .
  • L-Rotundine (Protoberberine) :

    • Structure : Tetrahydroprotoberberine core vs. aporphine scaffold.
    • Activity : Dual dopamine/serotonin activity; less receptor specificity .

Key Insight : S(+)-MDO-NPA’s substitutions optimize dopamine affinity and metabolic stability over natural aporphines.

Other Dopamine Agonists

  • Apomorphine: Non-selective D1/D2 agonist; requires subcutaneous administration due to poor oral bioavailability . Advantage of S(+)-MDO-NPA: Oral efficacy and limbic selectivity .
  • Levodopa :

    • Precursor with broad peripheral/CNS conversion; high dyskinesia risk.
    • Advantage of S(+)-MDO-NPA : Direct receptor modulation avoids metabolic variability .

Data Tables

Table 1: Pharmacokinetic and Efficacy Comparison

Compound Half-Life (h) Oral Bioavailability Limbic Selectivity Duodenal Ulcer Efficacy
S(+)-MDO-NPA HCl 8–12* High Yes 75%
NPA 1–2 Low No 25%
R(−)-MDO-NPA HCl 6–8* Moderate No Not tested

*Estimated from prodrug conversion kinetics .

Table 2: Structural Modifications and Activity

Modification Impact on Activity Example Compound
C-10,11 Methylenedioxy ↑ Lipophilicity and CNS penetration S(+)-MDO-NPA HCl
N-n-Propyl Substitution ↑ Dopamine receptor affinity NPA
Stereochemistry (S+) Limbic selectivity S(+)-MDO-NPA HCl

Q & A

Q. How can researchers adapt S(+)-MDO-NPA HCl’s assay protocols for cross-disciplinary applications (e.g., oncology vs. neurology)?

  • Methodological Answer :
  • Assay Optimization : Tailor cell viability assays (MTT vs. ATP luminescence) based on tissue-specific metabolic rates.
  • Collaborative Frameworks : Partner with domain experts to validate target engagement (e.g., kinase profiling panels for oncology) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
S(+)-MDO-NPA HCl
Reactant of Route 2
Reactant of Route 2
S(+)-MDO-NPA HCl

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.